3-Chloro-2-vinylaniline
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Overview
Description
3-Chloro-2-vinylaniline is an organic compound characterized by a chloro group and a vinyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-vinylaniline typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloroaniline.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Reactors: Large-scale reactors to handle the Heck reaction efficiently.
Continuous Flow Systems: These systems can enhance the reaction efficiency and product yield.
Automated Purification: Industrial processes often use automated systems for purification to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form 2-vinylaniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: 2-Vinylaniline.
Substitution Products: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-vinylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs.
Industry: It is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which 3-Chloro-2-vinylaniline exerts its effects depends on its chemical structure:
Molecular Targets: The chloro and vinyl groups can interact with various enzymes and receptors, influencing biological pathways.
Pathways Involved: It can participate in electrophilic aromatic substitution reactions, affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
2-Chloroaniline: Lacks the vinyl group, making it less reactive in certain synthetic applications.
3-Chloroaniline: Similar structure but without the vinyl group, leading to different reactivity and applications.
2-Vinylaniline:
Uniqueness: 3-Chloro-2-vinylaniline’s combination of chloro and vinyl groups provides unique reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C8H8ClN |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
3-chloro-2-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1,10H2 |
InChI Key |
LHKHVKMCVNGBGL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC=C1Cl)N |
Origin of Product |
United States |
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